Dihydrobovolide, (S)-
Description
Dihydrobovolide, (S)- is an α,β-unsaturated-γ-lactone identified as a volatile compound in plant essential oils, notably in Erodium cicutarium (ec1 oil) at a concentration of 0.2% . It is generated through light-induced processes in senescing leaves of plants such as Gardenia jasminoides and Magnolia glandiflora . This compound is part of a broader class of γ-lactones, which are characterized by a five-membered lactone ring and are often associated with plant defense mechanisms or aroma profiles. Its α,β-unsaturated structure confers unique reactivity, influencing its biological and chemical behavior compared to saturated analogs.
Properties
CAS No. |
484040-30-4 |
|---|---|
Molecular Formula |
C11H18O2 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
(2S)-3,4-dimethyl-2-pentyl-2H-furan-5-one |
InChI |
InChI=1S/C11H18O2/c1-4-5-6-7-10-8(2)9(3)11(12)13-10/h10H,4-7H2,1-3H3/t10-/m0/s1 |
InChI Key |
LRKURLXWGJNWOJ-JTQLQIEISA-N |
Isomeric SMILES |
CCCCC[C@H]1C(=C(C(=O)O1)C)C |
Canonical SMILES |
CCCCCC1C(=C(C(=O)O1)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrobovolide, (S)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dimethyl-5-pentylidene-2(5H)-furanone with suitable reagents to form the desired stereoisomer . The reaction conditions often require precise temperature control and the use of catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of dihydrobovolide, (S)- may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired compound .
Chemical Reactions Analysis
General Principles of Chemical Reactions
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Stoichiometry : Deals with the quantitative relationships between reactants and products in chemical reactions .
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Thermodynamics : Concerns the energy changes during reactions, including whether a reaction is endothermic or exothermic .
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Kinetics : Studies the rates of chemical reactions and factors influencing them, such as concentration and temperature .
Analyzing Chemical Reactions
To analyze chemical reactions of a specific compound like "Dihydrobovolide, (S)-", one would typically:
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Identify Reactants and Products : Determine the chemical structures and properties of the reactants and products involved.
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Determine Reaction Conditions : Consider factors such as temperature, pressure, and catalysts that might influence the reaction.
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Examine Reaction Mechanisms : Understand the step-by-step process of how reactants convert into products, including any intermediates formed.
Data Tables for Chemical Reactions
Data tables are crucial for organizing and analyzing chemical reaction data. A typical table might include:
| Component | Molecular Formula | Molecular Weight | Concentration | Role in Reaction |
|---|---|---|---|---|
| Dihydrobovolide, (S)- | Not specified | Not specified | Not specified | Reactant/Product |
Scientific Research Applications
Dihydrobovolide, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of dihydrobovolide, (S)- involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Similarities
Dihydrobovolide, (S)- is compared below with two related compounds:
C21 Isoprenoid γ-Lactone (5-methyl-5-(4,8,12-trimethyltridecyl)dihydro-2(3H)-furanone)
Hexahydrofarnesyl Acetone
Table 1: Comparative Analysis of Dihydrobovolide and Similar Compounds
Functional Divergence
- Reactivity : The α,β-unsaturation in dihydrobovolide enhances its electrophilicity, making it more reactive in biological systems compared to the saturated C21 γ-lactone .
- Ecological Role : While hexahydrofarnesyl acetone is a common plant volatile with roles in pest deterrence, dihydrobovolide’s specific ecological function remains less characterized but may involve light-stress responses .
Research Findings and Implications
Photochemical Origins : Dihydrobovolide’s formation under light exposure contrasts with the autoxidative pathways of the C21 lactone, highlighting divergent biochemical routes for γ-lactone synthesis in plants .
Concentration Variability : The lower abundance of dihydrobovolide (0.2%) compared to the C21 lactone (2.3%) in ec1 oil suggests differences in precursor availability or oxidative stability .
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